molecular formula C16H15NO2 B414486 N-(4-acetylphenyl)-3-methylbenzamide CAS No. 302813-90-7

N-(4-acetylphenyl)-3-methylbenzamide

Cat. No. B414486
CAS RN: 302813-90-7
M. Wt: 253.29g/mol
InChI Key: GGADFUUQGYWIPQ-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-3-methylbenzamide” is a chemical compound. Its molecular formula is C15H13NO2 . It is related to other compounds such as “N-(4-acetylphenyl)-N-[(4-chlor ophenyl)sulfonyl]acetamide” which has a molecular formula of C16H14ClNO4S .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide” involves the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine . Another study reported the Michael-type addition of aromatic alcohols to “N-(4-acetylphenyl)maleic imide”, resulting in "1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones" .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula, C15H13NO2 . It is related to “N-(4-acetylphenyl)-N-[(4-chlor ophenyl)sulfonyl]acetamide” which has a molecular formula of C16H14ClNO4S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For example, “N-(4-acetylphenyl)benzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 326.8±25.0 °C at 760 mmHg, and a molar refractivity of 70.9±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • N-(4-acetylphenyl)-3-methylbenzamide has been studied in the context of chemical synthesis and reactions. For instance, its derivatives have been explored in the formation of various chemical compounds. One such reaction is the aza-Wittig reaction, where derivatives of N-(2-acetylphenyl)-2-azidobenzamide, similar to this compound, are used to synthesize 4-methylene-4H-3,1-benzoxazines, showcasing its utility in creating complex chemical structures (Fresneda et al., 2007).

Organometallic Chemistry

  • In organometallic chemistry, derivatives of this compound have been investigated. For example, reactions involving ortho-manganated aryl-ketones, aldehydes, and amides with alkynes have been studied, leading to new methods for synthesizing inden-1-ols and indenones. These studies demonstrate the compound's relevance in the field of organometallic chemistry and its potential for creating novel organometallic compounds (Robinson et al., 1989).

Analytical Chemistry and Pharmacological Study

  • In analytical chemistry and pharmacological studies, similar compounds have been used to investigate their pharmacological properties and metabolic pathways. For example, the study of N-methyl and N,N-dimethylbenzamides and their metabolic conversion to N-hydroxymethyl compounds has provided insights into the stability and metabolism of these compounds, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Ross et al., 1983).

Pharmacokinetics and Safety of Similar Compounds

  • Research has been conducted on the pharmacokinetics and safety of similar compounds like N,N-diethyl-3-methylbenzamide (DEET), used in personal care products. These studies have provided valuable data on the skin penetration, biodistribution, metabolism, and safety aspects of such compounds, which can be instrumental in evaluating the safety profile of this compound related derivatives (Qiu et al., 1998).

Safety and Hazards

The safety and hazards of “N-(4-acetylphenyl)-3-methylbenzamide” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

Future Directions

The future directions for the study of “N-(4-acetylphenyl)-3-methylbenzamide” could involve further investigation into its synthesis, chemical reactions, and potential biological activities. The development of greener and more efficient synthesis methods, as well as the exploration of its potential as a bioactive compound, could be areas of interest .

properties

IUPAC Name

N-(4-acetylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-4-3-5-14(10-11)16(19)17-15-8-6-13(7-9-15)12(2)18/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGADFUUQGYWIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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